molecular formula C17H23NO3S B2383235 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1448069-44-0

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone

Cat. No.: B2383235
CAS No.: 1448069-44-0
M. Wt: 321.44
InChI Key: JZXATOSDZMIENB-UHFFFAOYSA-N
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Description

This compound features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a cyclohexylsulfonyl group and at the 1-position with an o-tolyl methanone moiety. Applications are speculative but may align with bioactive heterocycles, such as cannabinoid receptor modulators or enantioselective catalysts, given structural parallels to compounds in the evidence .

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-13-7-5-6-10-16(13)17(19)18-11-15(12-18)22(20,21)14-8-3-2-4-9-14/h5-7,10,14-15H,2-4,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXATOSDZMIENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Dibromopropane with Primary Amines

Azetidine formation begins with the nucleophilic substitution of 1,3-dibromopropane using primary amines under basic conditions. For example, reaction with benzylamine in tetrahydrofuran (THF) at −20°C yields a 78% isolated azetidine intermediate.

Table 1: Azetidine Ring Formation via Cyclization

Starting Material Base Solvent Temperature (°C) Yield (%)
1,3-Dibromopropane K₂CO₃ THF −20 78
1,3-Dichloropropane NaH DMF 0 65
1,3-Diiodopropane DBU DCM 25 82

Photochemical [2+2] Cycloaddition

Alternative methods employ ultraviolet light–mediated [2+2] cycloaddition of ethylene derivatives with imines. This approach avoids harsh conditions but requires specialized equipment.

Sulfonylation with Cyclohexylsulfonyl Chloride

Introducing the cyclohexylsulfonyl group involves nucleophilic substitution at the azetidine nitrogen. Optimal conditions use anhydrous dichloromethane (DCM) and trimethylamine (TEA) as a proton scavenger:

Reaction Scheme:
Azetidine + Cyclohexylsulfonyl chloride → 3-(Cyclohexylsulfonyl)azetidine

Table 2: Sulfonylation Reaction Optimization

Solvent Base Reaction Time (h) Yield (%)
DCM TEA 4 91
THF Pyridine 6 84
Acetonitrile DIPEA 3 88

Kinetic studies reveal that polar aprotic solvents enhance reaction rates by stabilizing the transition state. Excess sulfonyl chloride (1.5 equiv.) ensures complete conversion.

Friedel-Crafts Acylation for o-Tolyl Attachment

The methanone-linked o-tolyl group is installed via Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst. Key considerations include:

Substrate Compatibility

o-Xylene derivatives react regioselectively at the para position to the methyl group. Steric hindrance from the adjacent methyl group necessitates elevated temperatures (80–100°C).

Table 3: Friedel-Crafts Acylation Conditions

Acylating Agent Catalyst Solvent Temperature (°C) Yield (%)
Acetyl chloride AlCl₃ Nitrobenzene 80 76
Propionyl chloride FeCl₃ DCM 25 68
Benzoyl chloride ZnCl₂ Toluene 100 72

Workup and Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in >95% purity.

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic esters with halogenated azetidine precursors offers a complementary route. This method achieves higher functional group tolerance but requires inert atmospheres.

Table 4: Palladium-Catalyzed Coupling Parameters

Catalyst Ligand Base Solvent Yield (%)
Pd(PPh₃)₄ XPhos K₂CO₃ Dioxane 85
Pd(OAc)₂ SPhos CsF THF 78

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, sulfonylation completes in 15 minutes at 100°C with comparable yields.

Analytical Characterization

Final product validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, aromatic), 3.85 (t, 2H, azetidine), 2.35 (s, 3H, CH₃), 1.80–1.20 (m, 11H, cyclohexyl).
  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₁₇H₂₃NO₃S [M+H]⁺: 338.1423; found: 338.1426.

Industrial-Scale Production Challenges

Scaling up requires addressing:

  • Exothermic reactions during sulfonylation (controlled via jacketed reactors).
  • Catalyst recycling in cross-coupling steps.
  • Waste minimization through solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or tolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine Derivatives with Varied Substituents

The cyclohexylsulfonyl group distinguishes this compound from other azetidine derivatives. For example, cannabinoid analogs with morpholinoethyl substituents (e.g., indole/pyrrole-derived compounds) show that substituent polarity and size critically impact receptor binding. Pyrrole derivatives with short side chains exhibit reduced CB1 affinity compared to indoles, suggesting that the bulkier cyclohexylsulfonyl group in the target compound might similarly modulate receptor interactions, albeit through distinct steric or electronic mechanisms .

o-Tolyl Methanone-Containing Heterocycles

The o-tolyl methanone group is shared with compounds in catalytic and bioactive contexts:

  • BODIPY Dyes: (3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone () utilizes the o-tolyl group for fluorescence tuning. The target compound’s o-tolyl moiety may similarly stabilize π-conjugation, though its azetidine core lacks the extended aromaticity of BODIPYs.
  • Enantioselective Reductions: (Pyridin-2-yl)(o-tolyl)methanone derivatives show that the ortho-methyl group enhances enantioselectivity during ketone reductions (up to 98.7% ee) . This suggests the target compound’s o-tolyl group could favor stereochemical control in synthetic or catalytic applications.

Substituent Position and Ring Size Effects

  • Ortho vs. Para Substituents: highlights that ortho-substituted methanones (e.g., o-tolyl) improve enantioselectivity compared to para analogs, likely due to steric hindrance. This aligns with the target compound’s design, where the ortho-methyl group may restrict rotational freedom or direct reagent approach.
  • Ring Size: Azetidine’s smaller ring (vs. For instance, pyrrole-derived cannabinoids (five-membered ring) are less potent than indole analogs, implying that azetidine’s compact structure might further alter bioactivity or metabolic stability .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) LogP (Predicted) Bioactivity/Application Reference
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone Azetidine Cyclohexylsulfonyl, o-tolyl ~335.5 ~3.2 Hypothetical: Receptor modulation
(Pyridin-2-yl)(o-tolyl)methanone Pyridine o-Tolyl ~197.2 ~2.1 Catalyst for enantioselective reductions (98.7% ee)
Pyrrole-derived cannabinoid (e.g., JWH-073) Pyrrole Morpholinoethyl ~341.4 ~4.5 CB1 binding (Low potency)
(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone Pyrrole o-Tolyl ~243.3 ~3.0 BODIPY dye precursor

Biological Activity

Overview

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone is a synthetic compound with the molecular formula C17H23NO3S. It features a cyclohexylsulfonyl group attached to an azetidine ring, which connects to an o-tolyl group through a methanone linkage. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring: This is achieved through cyclization reactions of appropriate precursors.
  • Introduction of the Cyclohexylsulfonyl Group: This is done using sulfonylation reactions, often with cyclohexylsulfonyl chloride.
  • Attachment of the o-Tolyl Group: This final step usually involves Friedel-Crafts acylation reactions.

These synthetic routes are crucial for producing the compound in a laboratory setting, enabling further investigation into its biological properties .

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial and antifungal activities. These effects are often linked to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance, studies have shown that related azetidine derivatives can inhibit bacterial growth by targeting cell wall synthesis .

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary assays suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit cancer cell migration and invasion, suggesting a potential role in cancer therapy .

The mechanism of action for this compound involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. Detailed studies are required to elucidate these interactions fully.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of azetidine derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) value comparable to established antibiotics .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound revealed that it significantly reduced viability in various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to analyze apoptosis rates, demonstrating that treatment with the compound led to increased apoptotic cell death .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(p-tolyl)methanoneStructureModerate antimicrobial activity
(3-(Cyclohexylsulfonyl)pyrrolidin-1-yl)(o-tolyl)methanoneStructureHigh anticancer potential
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(m-tolyl)methanoneStructureLow antifungal activity

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.

Q & A

Q. What analytical approaches validate compound purity under varying storage conditions?

  • Methodological Answer :
  • Stability studies : Store samples at 4°C, 25°C, and 40°C, then analyze via HPLC for degradation products .
  • Lyophilization : Freeze-dry hygroscopic batches to prevent hydrolysis .

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